
D-talose-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-talose-1-13C: is a carbon isotope-labeled compound of D-talose, a rare aldohexose sugar. The compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) studies and glucose metabolism pathway analysis. The labeling with carbon-13 isotope allows researchers to trace and identify chemical reactions and metabolic pathways in organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-talose-1-13C is typically achieved through chemical synthesis. An appropriate starting material, such as D-xylose, is reacted with a carbon-13 isotopically labeled compound. The specific preparation method may vary depending on the purpose of the study and the experimental conditions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound generally involves standard laboratory procedures. The compound is synthesized in controlled environments to ensure the purity and accuracy of the isotope labeling .
Analyse Des Réactions Chimiques
Types of Reactions: D-talose-1-13C undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids.
Reduction: Formation of alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but may involve reagents like thionyl chloride or acetic anhydride.
Major Products: The major products formed from these reactions include various derivatives of D-talose, such as D-talonic acid (oxidation product) and D-talitol (reduction product).
Applications De Recherche Scientifique
Chemistry: D-talose-1-13C is used in NMR spectroscopy to study the structure and dynamics of molecules. The carbon-13 labeling provides detailed information about the molecular environment and interactions .
Biology: In biological research, this compound is used to trace metabolic pathways. It helps in understanding the metabolism of sugars and the role of specific enzymes in these processes .
Medicine: The compound is used in medical research to study glucose metabolism and related disorders. It aids in the development of diagnostic tools and therapeutic strategies for diseases like diabetes .
Industry: this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of complex molecules and the study of reaction mechanisms .
Mécanisme D'action
D-talose-1-13C exerts its effects by incorporating the carbon-13 isotope into the molecular structure of D-talose. This labeling allows researchers to track the compound through various chemical reactions and metabolic pathways. The molecular targets and pathways involved include enzymes and intermediates in glucose metabolism .
Comparaison Avec Des Composés Similaires
- D-glucose-1-13C
- D-galactose-1-13C
- D-mannose-1-13C
Comparison: D-talose-1-13C is unique due to its specific structure and labeling. While similar compounds like D-glucose-1-13C and D-galactose-1-13C are also used in metabolic studies, this compound provides distinct insights into the metabolism of rare sugars. Its unique properties make it valuable for specialized research applications .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1+1 |
Clé InChI |
GZCGUPFRVQAUEE-QXESHIHCSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



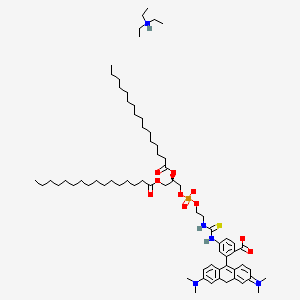

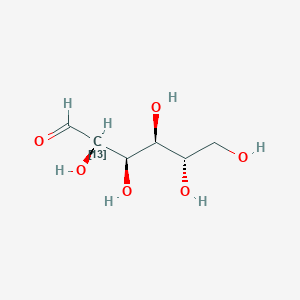
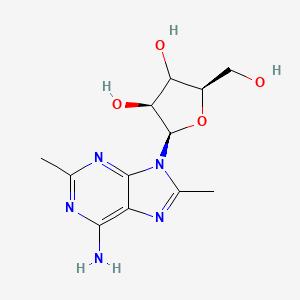

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)
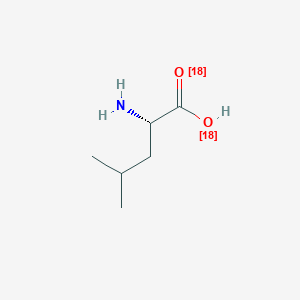


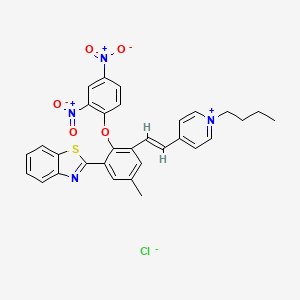
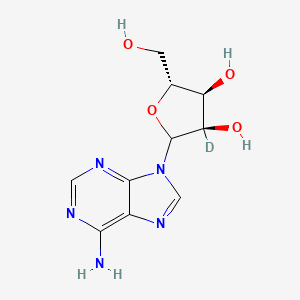
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)

